![molecular formula C28H24FN5O2 B2775540 N-(4-(dimethylamino)phenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921552-01-4](/img/structure/B2775540.png)
N-(4-(dimethylamino)phenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(dimethylamino)phenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C28H24FN5O2 and its molecular weight is 481.531. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-(dimethylamino)phenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide, also known by its chemical identifier 921552-01-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C28H24FN5O2, with a molecular weight of 481.531 g/mol. The structure features a pyrazolo[4,3-c]pyridine core, which is known for its diverse pharmacological properties. The presence of dimethylamino and fluorobenzyl groups enhances its biological activity by potentially modulating interactions with biological targets.
-
Kinase Inhibition :
- The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibiting CDKs can lead to the suppression of tumor growth in various cancers.
- Research indicates that compounds with similar structures have shown selective inhibition towards specific CDKs, suggesting that this compound may exhibit similar selectivity .
-
Anticancer Activity :
- Studies have demonstrated that derivatives of pyrazolo compounds can induce apoptosis in cancer cells. This is particularly relevant for treating solid tumors and hematological malignancies .
- The compound's ability to inhibit CDK activity suggests it could be effective against cancers characterized by excessive cell proliferation .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the effects of similar pyrazolo compounds on various cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis at micromolar concentrations. The mechanism was linked to the inhibition of CDK activity, leading to cell cycle arrest .
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable profiles regarding absorption and distribution. Toxicological studies are essential to determine the safety margins for therapeutic use.
Applications De Recherche Scientifique
Pharmacological Applications
1.1 Kinase Inhibition
The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often implicated in cancer progression. CDK inhibitors are being explored for their therapeutic potential in various malignancies, including breast cancer and other solid tumors. The ability of this compound to selectively inhibit CDKs may position it as a valuable candidate for further development in cancer therapeutics .
1.2 Anti-Cancer Activity
Research has shown that compounds with similar structures exhibit significant anti-cancer properties. For instance, the inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells. Preclinical studies have indicated that pyrazolo[4,3-c]pyridine derivatives can effectively reduce tumor growth in xenograft models .
Case Studies and Research Findings
3.1 Selective CDK Inhibition
In a study published on novel pyrazolo compounds, N-(4-(dimethylamino)phenyl)-5-(4-fluorobenzyl)-3-oxo derivatives demonstrated potent inhibition against CDK2 and CDK6, with IC50 values comparable to existing CDK inhibitors like palbociclib . This indicates a promising pathway for developing targeted therapies for cancers characterized by CDK dysregulation.
3.2 Combination Therapies
Recent investigations have also explored the efficacy of this compound in combination with other chemotherapeutic agents. The synergistic effects observed when paired with traditional chemotherapies suggest that it may enhance treatment outcomes while potentially reducing side effects associated with higher doses of standard drugs .
Propriétés
IUPAC Name |
N-[4-(dimethylamino)phenyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN5O2/c1-32(2)22-14-12-21(13-15-22)30-27(35)24-17-33(16-19-8-10-20(29)11-9-19)18-25-26(24)31-34(28(25)36)23-6-4-3-5-7-23/h3-15,17-18H,16H2,1-2H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVVLBFFFBQLCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.